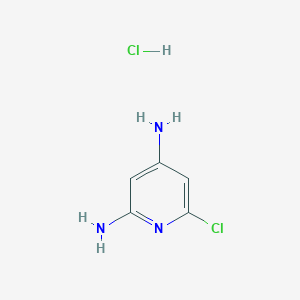

6-Chloropyridine-2,4-diamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-chloropyridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-1-3(7)2-5(8)9-4;/h1-2H,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYTMRGEZGRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Chloropyridine-2,4-diamine hydrochloride" molecular structure

An In-depth Technical Guide to 6-Chloropyrimidine-2,4-diamine: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of 6-chloropyrimidine-2,4-diamine, a pivotal intermediate in modern pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis protocols, analytical characterization, and core applications, with a focus on field-proven insights and the causality behind experimental choices.

Compound Identification and Structural Elucidation

It is crucial to distinguish the primary subject of this guide, 6-chloropyrimidine-2,4-diamine , from its structural isomer, 6-chloropyridine-2,4-diamine. The core of the title compound is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This structure is fundamental to its reactivity and its significant role in medicinal chemistry, most notably as the key precursor to the drug Minoxidil.[1] The pyridine isomer, containing only one nitrogen atom in the ring, exhibits different chemical properties and is not the focus of this guide.

The presence of two electron-donating amino groups and an electron-withdrawing chloro-substituent on the pyrimidine ring dictates its chemical behavior.[1] This electronic arrangement makes the chlorine atom susceptible to nucleophilic aromatic substitution, a key reaction in its synthetic utility.

Figure 2: General workflow for the synthesis of 6-chloropyrimidine-2,4-diamine.

Experimental Protocol

This protocol is a synthesized representation based on established patent literature. [2][3][4][5]

-

Reaction Setup: Charge a suitable reaction vessel with 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).

-

Reagent Addition: Under controlled cooling (20-30°C), carefully add phosphorus oxychloride (POCl₃, ~5.0 eq.). If a catalyst is used, add diisopropylethylamine (DIEA, ~1.2 eq.) dropwise. [2]3. Chlorination: Heat the reaction mixture to 90-110°C and maintain stirring for a minimum of 2 hours, monitoring for completion via a suitable analytical method (e.g., TLC or HPLC). [2][4]4. Reagent Removal: After completion, distill off the excess POCl₃ under heat. [2]5. Quenching: Cool the resulting concentrate and slowly add it to water or a lower alcohol (e.g., ethanol) at a controlled temperature (e.g., 0-60°C). [2][4]This step hydrolyzes any remaining reactive phosphorus compounds and typically precipitates the product as its hydrochloride salt.

-

Neutralization: To obtain the free base, dissolve the hydrochloride salt in water, heat to dissolve if necessary (~70°C), and neutralize by adding a base such as aqueous ammonia until the pH is 6-7. [4]7. Isolation: The precipitated free base is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Analytical Characterization

Ensuring the identity and purity of 6-chloropyrimidine-2,4-diamine is critical for its use in GMP environments. A multi-technique approach provides a self-validating system for quality control. Analytical reference standards are commercially available for this purpose. [6]

| Technique | Purpose | Expected Outcome |

|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to the main compound, with purity typically >98%. [7]Allows for the detection and quantification of starting materials and by-products. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation. | The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.03. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | The spectrum will show characteristic signals for the aromatic proton and the protons of the two amino groups, confirming the molecular structure. |

| GC (Gas Chromatography) | Purity assessment for volatile impurities. | Can be used as an orthogonal technique to HPLC for purity analysis. [8]|

Core Application in Drug Development: Minoxidil Synthesis

The primary application of 6-chloropyrimidine-2,4-diamine in the pharmaceutical industry is as a key starting material for the synthesis of Minoxidil, a widely used medication for treating androgenetic alopecia (hair loss). [1] The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyrimidine ring is displaced by piperidine. The resulting intermediate, 2,4-diamino-6-(piperidin-1-yl)pyrimidine, is then N-oxidized to yield Minoxidil.

Figure 3: Synthetic pathway from 6-chloropyrimidine-2,4-diamine to Minoxidil.

Safety, Handling, and Storage

6-Chloropyrimidine-2,4-diamine is considered a hazardous chemical and must be handled with appropriate precautions. [9][10]

-

Hazards:

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [9][11] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][8][11] * Avoid breathing dust. Minimize dust generation and accumulation. [11] * Wash hands thoroughly after handling. [9][8]

-

-

Storage:

Conclusion

6-Chloropyrimidine-2,4-diamine is a high-value chemical intermediate whose specific molecular structure enables its crucial role in pharmaceutical manufacturing. A thorough understanding of its synthesis from readily available precursors, robust analytical characterization, and critical application in the production of drugs like Minoxidil is essential for professionals in the field. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective utilization of this versatile compound in research and development.

References

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 6-Chloro-2,4-diaminopyrimidine. Spectrum Chemical.

- Fisher Scientific Company. (2014, November 13). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific.

- Thermo Fisher Scientific. (2014, November 13). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine. Thermo Fisher Scientific.

- AK Scientific, Inc. Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.

- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 2,6-Dichloropyridine. Sigma-Aldrich.

- Entrepreneur. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- MedChemExpress. 6-Chloropyrimidine-2,4-diamine (Standard).

- Chemsrc. (2025, August 20). 6-Chloropyrimidine-2,4-diamine(CAS#:156-83-2).

- National Center for Biotechnology Information. (2024). Methyl 4-aminothiophene-3-carboxylate Hydrochloride.

- ChemBK. (2024, April 9). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine.

- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).

- BLD Pharm. 156-83-2|6-Chloropyrimidine-2,4-diamine.

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).

- National Center for Biotechnology Information. (2024). 2,4-Diamino-6-chloropyrimidine.

- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1587. MDPI.

- PharmaCompass.com. 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine.

- CymitQuimica. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine.

- Sigma-Aldrich. 6-Chloropyrimidine-2,4-diamine | 156-83-2.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).

- Scimplify. 2,4-diamino-6-chloropyrimidine (CAS NO : 156-83-2).

- Sigma-Aldrich. 2,3-Diamino-6-chloropyridine 97%.

- Otto Chemie Pvt. Ltd. 6-Chloropyrimidine-2,4-diamine, 98%.

- Inxight Drugs. 6-Chloropyrimidine-2,4-diamine 3-oxide.

- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka.

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Chloropyrimidine-2,4-diamine, 98%, COA, Certificate of Analysis, 156-83-2, C 2354 [ottokemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 6-chloropyrimidine-2,4-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. The compound of interest, often colloquially referred to with minor inaccuracies, is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-chloropyrimidine-2,4-diamine .[1][2][3] It is crucial to distinguish this pyrimidine derivative from the similarly named but structurally distinct pyridine analogues. This guide will focus exclusively on the pyrimidine compound, a key building block in modern pharmaceutical development.

This technical guide provides a comprehensive overview of 6-chloropyrimidine-2,4-diamine, covering its chemical and physical properties, established synthesis protocols, key applications in drug discovery, and essential safety and handling information.

Chemical and Physical Properties

6-chloropyrimidine-2,4-diamine is a white to off-white crystalline powder that serves as a vital intermediate in various synthetic pathways.[4] Its reactivity is largely dictated by the electron-deficient nature of the pyrimidine ring, the nucleophilic character of the two amino groups, and the chloro substituent, which acts as a leaving group in nucleophilic substitution reactions.

A summary of its key physical and chemical properties is provided in the table below:

| Property | Value | Source(s) |

| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [1][2][3] |

| Synonyms | 2,4-Diamino-6-chloropyrimidine, 4-Chloro-2,6-diaminopyrimidine | [1][2][3][5][6] |

| CAS Number | 156-83-2 | [2] |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1][3][4] |

| Melting Point | 199-202 °C | [4][7][8] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water; more soluble in organic solvents like ethanol and methanol. | [4][6] |

Below is the chemical structure of 6-chloropyrimidine-2,4-diamine represented using the DOT language for Graphviz.

Structure of 6-chloropyrimidine-2,4-diamine

Synthesis of 6-chloropyrimidine-2,4-diamine

The most common and industrially significant synthesis of 6-chloropyrimidine-2,4-diamine involves the chlorination of its precursor, 2,4-diamino-6-hydroxypyrimidine.[9][10] This reaction is typically carried out using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.

The overall synthesis can be visualized as a two-step process, starting from guanidine and ethyl cyanoacetate to form the hydroxypyrimidine intermediate.

General Synthesis Workflow

Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The following protocol is a representative example of the chlorination step.[9][10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride (POCl₃).

-

Reagent Addition: The reaction can be catalyzed by the dropwise addition of a base such as diisopropylethylamine (DIEA) while maintaining the temperature between 20-30°C.[10]

-

Heating: The reaction mixture is then heated to a temperature of 90-110°C and stirred for a minimum of 2 hours to ensure the completion of the reaction.[10]

-

Work-up: After the reaction is complete, excess POCl₃ is removed by distillation. The concentrated residue is then carefully and slowly added to water, ensuring the temperature is controlled between 40-60°C.[10]

-

Isolation: The pH of the aqueous solution is adjusted to 8 with a suitable base (e.g., NaOH), leading to the precipitation of the product. The solid is then collected by filtration, washed, and dried to yield 6-chloropyrimidine-2,4-diamine.[9]

Applications in Drug Discovery and Development

6-chloropyrimidine-2,4-diamine is a cornerstone intermediate in the pharmaceutical industry, most notably for its role in the synthesis of Minoxidil.[3][4]

Key Intermediate in Minoxidil Synthesis

Minoxidil, a potent antihypertensive agent that is also widely used as a topical treatment for androgenetic alopecia (hair loss), is synthesized from 6-chloropyrimidine-2,4-diamine. The synthesis involves the N-oxidation of the pyrimidine ring followed by nucleophilic substitution of the chlorine atom with piperidine.

The significance of 6-chloropyrimidine-2,4-diamine is such that it is sometimes referred to as "Minoxidil EP Impurity B," highlighting its close relationship with the final active pharmaceutical ingredient (API).[1][3]

Other Pharmaceutical and Agrochemical Applications

Beyond Minoxidil, the unique chemical structure of 6-chloropyrimidine-2,4-diamine makes it a versatile building block for a range of other biologically active molecules.[4][6] Its reactive sites allow for further functionalization to create libraries of compounds for screening against various therapeutic targets. The presence of the pyrimidine core, a common scaffold in medicinal chemistry, makes its derivatives of interest in the development of new therapeutic agents. It also finds applications in the agrochemical industry for the synthesis of certain pesticides and herbicides.[4][6]

Safety and Handling

As a laboratory chemical, 6-chloropyrimidine-2,4-diamine must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][5]

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][5][11]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[1][5][11]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][5]

Handling and Storage Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

6-chloropyrimidine-2,4-diamine is a chemical intermediate of significant industrial and scientific importance. Its well-established synthesis and versatile reactivity make it an indispensable building block in the production of pharmaceuticals, most notably Minoxidil. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and drug development professionals working with this valuable compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Available from: [Link]

-

Thermo Fisher Scientific. (2014). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Available from: [Link]

-

MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

- Google Patents. (2022). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. Available from: [Link]

-

Wikidata. (n.d.). 6-chloropyrimidine-2,4-diamine. Available from: [Link]

-

Xiamen Aeco Chemical Co., Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

-

Chemsrc. (2025). 6-Chloropyrimidine-2,4-diamine. Available from: [Link]

-

Apicule. (n.d.). 2,4-Diamino-6-chloropyrimidine (CAS No: 156-83-2) API Intermediate Manufacturers. Available from: [Link]

-

PharmaCompass. (n.d.). 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. Available from: [Link]

Sources

- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloropyrimidine-2,4-diamine - Wikidata [wikidata.org]

- 3. apicule.com [apicule.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 10. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

6-Chloropyridine-2,4-diamine Hydrochloride: A Strategic Scaffold for Medicinal Chemistry

Executive Summary & Critical Distinction

6-Chloropyridine-2,4-diamine hydrochloride is a high-value, heterocyclic building block used primarily in the synthesis of kinase inhibitors and fused bicyclic systems (e.g., imidazo[1,2-a]pyridines). Its unique substitution pattern—offering two differentiated amino groups and an electrophilic chlorine handle—makes it a versatile "hub" for fragment-based drug discovery (FBDD).

CRITICAL ADVISORY: Researchers must distinguish this compound from its pyrimidine analog, which is chemically distinct but shares a similar name.

| Feature | Target Compound (Pyridine) | Common Analog (Pyrimidine) |

| Name | 6-Chloropyridine-2,4-diamine | 6-Chloropyrimidine-2,4-diamine |

| Structure | Pyridine (1 Nitrogen in ring) | Pyrimidine (2 Nitrogens in ring) |

| CAS (Free Base) | 1206248-43-2 | 156-83-2 |

| CAS (HCl Salt) | 2172497-35-5 | N/A (usually free base) |

| Primary Use | Kinase inhibitors, Imidazopyridines | Minoxidil intermediate |

Note: This guide focuses exclusively on the Pyridine scaffold (CAS 2172497-35-5).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The hydrochloride salt increases the stability and water solubility of the free base, which can be prone to oxidation or polymerization upon long-term storage.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 6-chloropyridine-2,4-diamine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 143.57 g/mol (Free Base) / ~180.04 g/mol (HCl) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Calculated) | Ring N: ~6.0–6.5 (lowered by Cl); 4- |

| Hygroscopicity | High (Store under inert atmosphere) |

Synthetic Utility & Reactivity Architecture

The power of 6-chloropyridine-2,4-diamine lies in its orthogonal reactivity . It possesses four distinct reactive sites, allowing for sequential, regioselective functionalization.

The Reactivity Map

-

C6-Chloro Position: An electrophilic "handle" activated for Nucleophilic Aromatic Substitution (

) and Transition Metal Catalysis (Suzuki, Buchwald-Hartwig). -

N1 (Ring Nitrogen): The primary basic site. Essential for cyclization reactions.

-

C2-Amino Group: "Ortho-like" amine. Less nucleophilic towards external electrophiles but primed for cyclization with N1 to form fused 5-membered rings.

-

C4-Amino Group: "Para-like" amine. Generally more accessible for standard amide coupling or reductive amination if N1 is blocked or conditions are controlled.

Figure 1: Orthogonal reactivity map of the 6-chloropyridine-2,4-diamine scaffold.

Detailed Synthetic Protocols

Protocol A: Regioselective Cyclization (Imidazo[1,2-a]pyridine Synthesis)

This is the most common application, leveraging the C2-amine and N1 to build a fused bicycle while leaving the C4-amine and C6-chloro available for later steps.

Mechanism: Condensation with

Step-by-Step Methodology:

-

Neutralization: Dissolve 1.0 eq of 6-chloropyridine-2,4-diamine HCl in Ethanol (0.5 M). Add 1.0 eq of

or DIPEA to free the base. -

Condensation: Add 1.1 eq of the desired

-bromo ketone (e.g., 2-bromoacetophenone). -

Reflux: Heat to reflux (

) for 4–12 hours. Monitor by LC-MS. -

Workup: Cool to room temperature. The HBr salt of the product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and neutralize with saturated

, then extract with EtOAc. -

Outcome: Formation of 7-amino-5-chloroimidazo[1,2-a]pyridine .

-

Note: The numbering changes upon fusion. The original C4-amino becomes C7; the C6-chloro becomes C5.

-

Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

The chlorine at C6 is deactivated relative to 2-chloropyridines but is still viable for coupling, especially after the electron-rich amino groups are protected or cyclized.

Substrate: Can be performed on the parent diamine (challenging due to catalyst poisoning) or the cyclized imidazopyridine (preferred).

Standard Conditions:

-

Reagents: 1.0 eq Substrate (Cl-Ar), 1.2 eq Boronic Acid, 0.05 eq

. -

Base/Solvent: 2.0 eq

or -

Reaction: Degas with Argon. Heat at

for 2–6 hours. -

Purification: Silica gel chromatography (MeOH/DCM gradient).

Strategic Workflows in Drug Design

The following diagram illustrates two distinct pathways for utilizing this starting material. Path A prioritizes core modification (cyclization) before substituent addition. Path B focuses on direct decoration of the pyridine ring.

Figure 2: Strategic synthetic workflows starting from 6-chloropyridine-2,4-diamine.

Handling, Stability, and Safety

-

Storage: The hydrochloride salt is hygroscopic. Store at

under Argon or Nitrogen. Exposure to moisture can lead to clumping and hydrolysis over extended periods. -

Safety: Like many aminopyridines, this compound is a potential irritant and may have neurological toxicity (potassium channel blocking potential is common in this class). Handle in a fume hood with nitrile gloves.

-

Neutralization: When using the HCl salt in Pd-catalyzed reactions, ensure sufficient base is added to neutralize the HCl and activate the boronic acid, or perform a free-basing step (EtOAc/NaHCO3 wash) prior to the reaction.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67432 (Pyrimidine analog comparison). Retrieved from [Link]

- Gueiffier, A., et al. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.

Methodological & Application

Synthesis of Bioactive Heterocycles from 6-Chloropyridine-2,4-diamine hydrochloride: An Application and Protocol Guide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of bioactive heterocyclic compounds utilizing "6-Chloropyridine-2,4-diamine hydrochloride" as a versatile starting material. This document elucidates the strategic importance of this precursor, detailing its reactivity and its application in the construction of privileged heterocyclic scaffolds, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The protocols provided are grounded in established chemical principles and are designed to be adaptable for the synthesis of diverse compound libraries for therapeutic screening.

Introduction: The Strategic Value of 6-Chloropyridine-2,4-diamine in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of a vast number of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties and provides a scaffold for intricate molecular recognition. The specific substitution pattern of 6-Chloropyridine-2,4-diamine offers a unique combination of reactive sites, making it a highly valuable building block in medicinal chemistry.

The diamino groups at positions 2 and 4 provide nucleophilic centers, crucial for the formation of fused heterocyclic systems. The chlorine atom at the 6-position, ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This strategic placement allows for late-stage functionalization and the introduction of diverse substituents to modulate the biological activity of the resulting heterocycles.

This guide will focus on two primary classes of bioactive heterocycles derivable from this precursor:

-

Imidazo[4,5-b]pyridines: These compounds are purine bioisosteres and have garnered significant attention for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Many imidazo[4,5-b]pyridine derivatives function as potent kinase inhibitors.[1][4]

-

Pyrido[2,3-b]pyrazines: This class of heterocycles has demonstrated significant therapeutic potential, with derivatives showing activity as TRPV1 antagonists for pain management and exhibiting efficacy against erlotinib-resistant cancer cell lines.[5][6]

The hydrochloride salt form of the starting material enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of fused heterocycles from 6-Chloropyridine-2,4-diamine hydrochloride primarily relies on cyclocondensation reactions, where the vicinal diamino groups react with bifunctional electrophiles to form a new ring system.

Synthesis of Imidazo[4,5-b]pyridines

The formation of the imidazole ring fused to the pyridine core is typically achieved through the reaction of the 2,4-diaminopyridine moiety (acting as a 1,2-diamine) with a one-carbon electrophile. Common strategies include:

-

Reaction with Carboxylic Acids: In the presence of a dehydrating agent such as polyphosphoric acid (PPA), carboxylic acids react with the diamine to form the corresponding 2-substituted imidazo[4,5-b]pyridine. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.

-

Reaction with Aldehydes: Condensation with aldehydes, often in the presence of an oxidizing agent or under aerobic conditions, yields 2-substituted imidazo[4,5-b]pyridines.[7] This reaction can be facilitated by reagents like sodium metabisulfite.[2]

Diagram 1: General Synthetic Workflow for Imidazo[4,5-b]pyridines

Caption: Synthesis of Imidazo[4,5-b]pyridines from 6-Chloropyridine-2,4-diamine.

Synthesis of Pyrido[2,3-b]pyrazines

The construction of the pyrazine ring fused to the pyridine core involves the reaction of the diamine with a 1,2-dicarbonyl compound. This cyclocondensation reaction is a robust method for accessing the pyrido[2,3-b]pyrazine scaffold.

-

Reaction with α-Diketones or their Equivalents: Reagents such as glyoxal, diacetyl, or other 1,2-dicarbonyls react readily with 6-Chloropyridine-2,4-diamine to form the corresponding substituted pyrido[2,3-b]pyrazines. The reaction is typically carried out in a protic solvent, sometimes with acid or base catalysis.

Diagram 2: General Synthetic Workflow for Pyrido[2,3-b]pyrazines

Caption: Synthesis of Pyrido[2,3-b]pyrazines from 6-Chloropyridine-2,4-diamine.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The starting material, 6-Chloropyridine-2,4-diamine hydrochloride, should be handled with care.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chloroimidazo[4,5-b]pyridines

This protocol is adapted from the synthesis of related imidazo[4,5-b]pyridines.[2][8]

Materials:

-

6-Chloropyridine-2,4-diamine hydrochloride

-

Aryl aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Sodium metabisulfite (Na2S2O5)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 6-Chloropyridine-2,4-diamine hydrochloride (1.0 eq.), the desired aryl aldehyde (1.05 eq.), and sodium metabisulfite (0.6 eq.).

-

Add a minimal amount of DMSO to dissolve the reactants and form a stirrable slurry.

-

Heat the reaction mixture to 160-170 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the corresponding 2-aryl-6-chloroimidazo[4,5-b]pyridine. The yield and purity will depend on the specific aldehyde used.

| Product Scaffold | General Bioactivity | Key References |

| 2-Aryl-6-chloroimidazo[4,5-b]pyridine | Anticancer, Antiviral, Anti-inflammatory | [2][3] |

Protocol 2: General Procedure for the Synthesis of 2,3-Disubstituted-7-chloropyrido[2,3-b]pyrazines

This protocol is based on the classical synthesis of quinoxalines and related pyridopyrazines.[9]

Materials:

-

6-Chloropyridine-2,4-diamine hydrochloride

-

1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)

-

Ethanol or acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 6-Chloropyridine-2,4-diamine hydrochloride (1.0 eq.) in ethanol or acetic acid in a round-bottom flask. If using the hydrochloride salt, a mild base (e.g., sodium acetate) may be added to liberate the free diamine in situ.

-

Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol.

-

The product can be further purified by recrystallization if necessary.

Expected Outcome:

This procedure should afford the desired 2,3-disubstituted-7-chloropyrido[2,3-b]pyrazine. The choice of solvent and the need for a catalyst will depend on the reactivity of the specific dicarbonyl compound.

| Product Scaffold | General Bioactivity | Key References |

| 2,3-Disubstituted-7-chloropyrido[2,3-b]pyrazine | TRPV1 antagonists, Anticancer | [5][6] |

Bioactivity Profiles of Derived Heterocycles

The heterocyclic scaffolds synthesized from 6-Chloropyridine-2,4-diamine are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.

-

Imidazo[4,5-b]pyridines: As purine analogs, they can interact with a variety of biological targets. They have been extensively investigated as inhibitors of various protein kinases, including those involved in cell proliferation and signaling pathways, leading to their evaluation as anticancer agents.[1][4] Furthermore, their structural similarity to nucleosides has led to the discovery of derivatives with potent antiviral and antimicrobial activities.[2][10]

-

Pyrido[2,3-b]pyrazines: This class of compounds has shown promise in the area of pain management as antagonists of the TRPV1 receptor.[5] Moreover, certain derivatives have been found to overcome drug resistance in non-small-cell lung cancer (NSCLC) by inhibiting erlotinib-resistant cell lines, highlighting their potential in oncology.[6]

Conclusion and Future Directions

6-Chloropyridine-2,4-diamine hydrochloride is a versatile and strategically important starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The presence of the chloro substituent in the final products offers a valuable handle for further chemical modifications, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of the full therapeutic potential of the novel heterocycles derived from this valuable precursor.

References

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

-

Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])

-

Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Bentham Science. (URL: [Link])

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (URL: [Link])

-

A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (URL: [Link])

-

Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (URL: [Link])

-

Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal. (URL: [Link])

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (URL: [Link])

-

Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed. (URL: [Link])

-

SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. (URL: [Link])

-

Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed. (URL: [Link])

-

Synthesis of pyrido[2,3b]pyrazines 5a–f. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction - PMC - NIH. (URL: [Link])

- new process for the manufacture of 6-chloro-2,4-diaminopyimidine-3-oxide.

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - Googleapis.com. (URL: [Link])

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - EP 0295218 B1. (URL: [Link])

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (URL: [Link])

-

Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem - NIH. (URL: [Link])

- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P

- US3259623A - Process for preparing 2-(secondary amino)

-

From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - MDPI. (URL: [Link])

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (URL: [Link])

-

Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. | Request PDF - ResearchGate. (URL: [Link])

-

Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids - SciELO. (URL: [Link])

-

Vol. 11 No. 4(44) (2013) | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC. (URL: [Link])

-

Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed. (URL: [Link])

Sources

- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Derivatization of 6-Chloropyridine-2,4-diamine for Biological Screening

The following Application Note is designed for researchers in medicinal chemistry and high-throughput screening. It addresses the specific challenges of working with the 6-Chloropyridine-2,4-diamine scaffold, a bioisostere of the widely used 2,4-diaminopyrimidine (found in Minoxidil and antifolates).[1]

Introduction & Scientific Rationale

The 2,4-diaminopyridine scaffold represents a "privileged structure" in drug discovery, serving as a bioisostere for the 2,4-diaminopyrimidine motif found in dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim) and potassium channel openers (e.g., Minoxidil).[1]

Replacing the pyrimidine ring (1,3-diazine) with a pyridine ring (azine) alters the physicochemical profile significantly:

-

pKa Modulation: The pyridine nitrogen is less electron-withdrawing than the two nitrogens in pyrimidine, altering the basicity of the exocyclic amines.[1]

-

Metabolic Stability: The pyridine ring is generally more resistant to oxidative ring opening compared to electron-deficient pyrimidines.[1]

-

Vector Exploration: The C6-Chloro substituent provides a critical handle for extending the scaffold into new chemical space via cross-coupling, allowing access to biaryl kinase inhibitors or tricyclic fused systems (e.g., 7-azaindoles).[1]

Critical Technical Challenge:

Unlike its pyrimidine counterpart, 6-chloropyridine-2,4-diamine is electron-rich due to the strong electron-donating effects (+M) of the two amino groups.[1] This deactivates the C6-position toward Nucleophilic Aromatic Substitution (

Chemical Strategy & Reactivity Map

The starting material is supplied as a hydrochloride salt . Direct use of the salt in organometallic catalysis often leads to catalyst poisoning or stoichiometry errors.[1]

Reactivity Hierarchy

-

C6-Chloro Position: The primary electrophile.[1] Requires Pd-catalysis due to ring deactivation.

-

C4-Amino Group: The most nucleophilic amine (para to ring Nitrogen).

-

C2-Amino Group: Less nucleophilic (ortho to ring Nitrogen, involved in intramolecular H-bonding).[1]

Visualization: Strategic Derivatization Pathways

Figure 1: Divergent synthesis workflow starting from the hydrochloride salt.

Pre-Analytical Protocol: Salt Neutralization

Why this matters: The HCl salt is acidic.[1] In Pd-catalyzed reactions, the acid can protonate the phosphine ligands or the basic additives required for the catalytic cycle (e.g.,

Protocol:

-

Dissolve 6-Chloropyridine-2,4-diamine HCl (1.0 eq) in a minimum volume of water.

-

Slowly add Saturated Aqueous

until pH ~8–9. -

Extract exhaustively with Ethyl Acetate (EtOAc) or 10% Methanol/DCM (the free base is moderately polar).[1]

-

Dry organic layer over

, filter, and concentrate in vacuo. -

Validation:

NMR (DMSO-

Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

This protocol installs aryl/heteroaryl groups at C6, mimicking the "tail" region of many kinase inhibitors.[1]

Mechanism: The electron-rich nature of the diaminopyridine makes the oxidative addition of Pd(0) into the C-Cl bond the rate-determining step. We utilize Pd(dppf)Cl₂ or XPhos Pd G4 which are robust for deactivated aryl chlorides.[1]

Reaction Conditions Table

| Component | Reagent/Condition | Rationale |

| Substrate | Free Base Scaffold (1.0 eq) | Avoids catalyst poisoning. |

| Partner | Aryl Boronic Acid (1.2–1.5 eq) | Excess compensates for protodeboronation.[1] |

| Catalyst | Bidentate ligand resists displacement by free amines.[1] | |

| Base | High concentration promotes transmetallation.[1] | |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Ensures solubility of both organic and inorganic components.[1] |

| Temp/Time | 90°C, 4–16 hours | Thermal energy required for oxidative addition.[1] |

Step-by-Step Protocol:

-

Charge: In a microwave vial or round-bottom flask, combine the free base scaffold, boronic acid, and

. -

Solvent: Add Dioxane/Water mixture.[1]

-

Degas: Sparge with Argon/Nitrogen for 5 minutes (Critical: Oxygen destroys the active Pd species).

-

Catalyst: Add Pd catalyst quickly under inert atmosphere. Seal vessel.

-

Reaction: Heat to 90°C. Monitor by LC-MS (Target M+H will be Product Mass).

-

Workup: Dilute with EtOAc, wash with brine. If Pd residues persist (black color), treat with a metal scavenger (e.g., SiliaMetS® Thiol).[1]

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Installing an amine at C6 creates a tri-amino core.[1] This is challenging because the substrate contains two free primary amines that can compete with the external amine for the catalyst.[1]

The Solution: Use a bulky, electron-rich ligand (e.g., BrettPhos or RuPhos ) that favors the oxidative addition of the chloride over coordination to the substrate's amines.[1]

Protocol:

-

Catalyst System: BrettPhos Pd G4 (3 mol%) is recommended.[1] It activates rapidly and is selective.[1]

-

Base:

(Sodium tert-butoxide) (1.5 eq). Strong base is required for the amination cycle.[1] -

Solvent: anhydrous t-Amyl Alcohol or Dioxane .[1]

-

Condition: 100°C under Argon.

-

Note: If the reaction yields mixtures of oligomers (coupling at C4-NH2), protect the scaffold amines with

(Di-tert-butyl dicarbonate) prior to coupling, then deprotect with TFA.[1]

Biological Screening Preparation

Once the library is synthesized, proper handling is required for biological assays.[1]

Solubility Profile:

-

The Free Base is sparingly soluble in water but soluble in DMSO.[1]

-

The HCl Salt (if reformed) is water-soluble but acidic.[1]

Assay Buffer Prep:

-

Prepare 10 mM stock solutions of derivatives in 100% DMSO .

-

Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Intermediate Dilution: When dosing into cellular assays, dilute the DMSO stock into culture media slowly with vortexing to prevent "crashing out" of the hydrophobic derivatives.[1] Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

References

-

Scaffold Identification: 6-Chloropyridine-2,4-diamine hydrochloride (CAS 2172497-35-5).[2][3] Available from BLD Pharm and Sigma-Aldrich.

-

[1]

-

-

Suzuki Coupling on Deactivated Chlorides

-

Buchwald-Hartwig Conditions for Heterocycles

-

Biological Relevance (Minoxidil/Antifolates Bioisosteres)

-

Detailed SAR studies on the 2,4-diaminopyridine vs. pyrimidine scaffold in DHFR inhibition.[1] Journal of Medicinal Chemistry (General Reference for scaffold utility).

-

Sources

Troubleshooting & Optimization

"6-Chloropyridine-2,4-diamine hydrochloride" purification by column chromatography

Ticket ID: #PUR-6CPD-HCl Subject: Troubleshooting Column Chromatography for Highly Polar Amino-Pyridine Salts Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Core Challenge

You are attempting to purify 6-Chloropyridine-2,4-diamine hydrochloride . This molecule presents a "perfect storm" of chromatographic challenges:

-

The "Salt" Trap: You cannot effectively run a hydrochloride salt directly on a standard normal-phase silica column.[1] The salt will dissociate slowly, resulting in broad streaks, or adhere irreversibly to the baseline.[2]

-

High Polarity: The two amino groups make the compound highly polar, requiring aggressive mobile phases (e.g., Methanol/DCM) that often dissolve silica impurities.[2]

-

Silanol Tailing: The basic nitrogen atoms in the pyridine ring and amino groups will interact strongly with acidic silanols (

) on the silica surface, causing severe peak tailing.[3]

This guide provides three validated workflows to resolve these issues, structured by their probability of success and ease of implementation.

Module 1: Pre-Purification Diagnostics

Before packing a column, perform these two diagnostic checks. They will save you days of wasted effort.

Diagnostic A: The Solubility Check

The HCl salt is likely soluble in Water, Methanol, and DMSO, but insoluble in Dichloromethane (DCM) or Hexanes.[2]

-

Test: Attempt to dissolve 10 mg of the salt in 1 mL of 10% Methanol in DCM.

-

Result: If it remains cloudy or precipitates, you cannot load this as a liquid injection on a normal phase column.[1][2] You must use Solid Loading (See Module 2).[1]

Diagnostic B: The "Streak" Test (TLC)

Run a TLC plate using 10% MeOH / 90% DCM.[1]

-

Observation: If the spot looks like a comet (long tail from baseline to solvent front), standard silica chromatography will fail.

-

Fix: Add 1% Ammonium Hydroxide (

) or 1% Triethylamine (TEA) to the TLC eluent. If the spot tightens into a circle, your column must contain this modifier.

Module 2: The Separation Protocols

Method A: The "Free Base" Strategy (Recommended for Normal Phase)

Best for: High loading capacity and standard silica columns.

The HCl salt is the root cause of the streaking. Neutralizing it to the free base eliminates the ionic interaction, but warning : 2,4-diaminopyridines are often water-soluble, so standard aqueous workups (e.g., washing with

Protocol:

-

Solid Phase Neutralization:

-

Dissolve the crude HCl salt in Methanol (minimum volume).[1]

-

Add 3.0 equivalents of solid Sodium Bicarbonate (

) or basic alumina.[1] -

Add silica gel (ratio: 2g silica per 1g crude).[1]

-

Rotovap to dryness.[1] You now have a free-flowing powder containing the neutralized free base adsorbed onto silica.[1]

-

-

Dry Loading:

-

Elution:

-

Run a gradient of DCM to 10-15% Methanol/DCM .

-

Crucial: If tailing persists, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to the mobile phase.

-

Method B: Reverse Phase (C18) Chromatography

Best for: Speed, recovery, and if you have access to a Flash/Prep-HPLC system.[2]

This is scientifically superior because you can keep the compound as the salt, avoiding solubility issues.[2]

Protocol:

-

Column: C18 (Reverse Phase).[1]

-

Solvent A: Water + 0.1% Formic Acid (keeps the amine protonated and sharp).[1]

-

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 0% B to 30% B over 15 CV (Column Volumes). Note: This compound is very polar and will elute early.

-

Workup: Lyophilize (freeze-dry) the fractions. Rotovapping water is tedious and heat can degrade the diamine.[1]

Module 3: Visualizing the Logic

The following decision tree illustrates the critical path for selecting the correct purification method based on your specific constraints.

Caption: Decision matrix for selecting the optimal purification pathway based on equipment availability and solubility constraints.

Module 4: Troubleshooting Guide (FAQ)

Q1: My compound is stuck at the baseline even with 10% Methanol. What now?

Diagnosis: The interaction between the diamine and the silica is too strong. Solution:

-

Increase Polarity: Go up to 20% Methanol.

-

Switch Modifier: If you are using TEA, switch to Ammonium Hydroxide (

) .[1]

Q2: I see two spots on TLC that merge into one broad peak on the column.

Diagnosis: You are likely seeing "On-column dissociation." One spot is the free base, the other is the HCl salt (or a partial salt). Solution: You must force the equilibrium to one side.[1]

-

Option A (Acidic): Add 1% Acetic Acid to the mobile phase (Only if you want the salt and are using C18).

-

Option B (Basic): Add 1% TEA.[1] This forces the entire population to the free base form, sharpening the peak [2].

Q3: My product turned yellow/brown after the column.

Diagnosis: Aminopyridines are oxidation-sensitive, especially when spread thin on silica gel which has a high surface area and trapped oxygen.[1] Solution:

-

Speed is key.[1] Do not leave the compound on the column overnight.

-

Flush the column with Nitrogen before running if possible.[1]

-

Store the purified fraction in the dark and under argon/nitrogen immediately [3].

Module 5: Solvent System Data Table

Use this reference table to select the starting conditions based on your TLC

| System | Composition (v/v) | Additive | Application |

| Standard | DCM / MeOH (95:5) | None | Do Not Use. Will streak.[1] |

| Basic (Weak) | DCM / MeOH (95:5) | 1% TEA | Good for free base if |

| Basic (Strong) | DCM / MeOH (90:10) | 1% | Best for "sticky" diamines.[1] |

| Reverse Phase | Water / ACN | 0.1% Formic Acid | Best for HCl salt retention.[1] |

References

-

BenchChem. (2025).[1][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Sample Preparation for Chromatographic Purification. Retrieved from [1]

-

National Institutes of Health (NIH). (2001).[1] Optimization of separation and migration behavior of chloropyridines. PubMed.[1] Retrieved from

-

PubChem. (2025).[1] 2,4-Diamino-6-chloropyrimidine Compound Summary. Retrieved from

Sources

Technical Support Center: Recrystallization of 6-Chloropyridine-2,4-diamine HCl

This is a technical support guide designed for the purification of 6-Chloropyridine-2,4-diamine hydrochloride .

Case ID: PUR-PYR-006 Compound: 6-Chloropyridine-2,4-diamine hydrochloride (Asymmetrical isomer) Chemical Class: Aminopyridine Salt Status: Active Support

⚠️ Critical Identity Verification (Read First)

Before proceeding, verify your compound's core structure. There is a high risk of confusion between the Pyridine and Pyrimidine analogs due to nomenclature similarities.

| Feature | Target Compound (This Guide) | Common Analog (Minoxidil Intermediate) |

| Name | 6-Chloropyridine-2,4-diamine | 6-Chloropyrimidine-2,4-diamine |

| Ring System | Pyridine (1 Nitrogen) | Pyrimidine (2 Nitrogens) |

| Symmetry | Asymmetrical | Asymmetrical |

| CAS (Free Base) | Research Scale (e.g., 1232431-15-0) | 156-83-2 |

| Solubility | Moderate in polar organics | Lower solubility (High MP) |

If you are working with the Pyrimidine analog (Minoxidil precursor), the solvent systems below (specifically alcohol-based) remain valid, but solubility curves will differ.

Module 1: Solvent System Selection

The hydrochloride salt of 6-chloropyridine-2,4-diamine is a polar ionic species. The free base is moderately polar, but the salt form demands specific protic/aprotic solvent pairs.

Recommended Solvent Systems

| Method | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application |

| Standard | Ethanol (Abs.) | Diethyl Ether | 1:3 to 1:5 | General purification; high recovery. |

| High Purity | Methanol | Ethyl Acetate | 1:4 | Removes non-polar impurities; slower crystallization. |

| Oiling Prevention | Isopropanol (IPA) | n-Heptane | 1:2 | Use if the compound tends to "oil out" in EtOH. |

| Desalting | Water | Acetone | 1:10 | Only for removing inorganic salts (NaCl/KCl). |

Solvent Decision Logic

Use the following workflow to select the optimal system for your specific impurity profile.

Figure 1: Decision matrix for selecting the recrystallization solvent based on physical observation of the crude material.

Module 2: Detailed Experimental Protocol

Objective: Isolate high-purity (>98%) crystalline hydrochloride salt.

Phase 1: Dissolution & Hot Filtration

-

Preparation: Place crude 6-chloropyridine-2,4-diamine HCl in an Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (or Methanol) dropwise while heating to reflux (approx. 78°C for EtOH).

-

Target Concentration: 1 g solute per 5–8 mL solvent.

-

Note: If the solution is dark, add activated charcoal (10 wt%) and stir at reflux for 15 mins.

-

-

Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities.

Phase 2: Crystallization[1]

-

Reheating: Return the filtrate to a gentle boil to ensure no premature precipitation occurred during filtration.

-

Anti-Solvent Addition: Remove from heat. While still hot, slowly add Diethyl Ether (or Ethyl Acetate) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1–2 drops of Ethanol to clear the turbidity.

-

Cooling Ramp:

-

Step A: Allow to cool to room temperature (RT) undisturbed (30–60 mins).

-

Step B: Place in a refrigerator (4°C) for 2 hours.

-

Step C: (Optional) Place in a freezer (-20°C) for maximum yield.

-

Phase 3: Isolation

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the cake with cold (0°C) Ethanol/Ether (1:1 mix).

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours. Warning: Overheating (>60°C) may cause HCl loss or discoloration.

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo) instead of crystals. Why?

Diagnosis: This is common with aminopyridine salts. It occurs when the separation temperature is above the melting point of the solvated crystal, or the anti-solvent was added too fast. Corrective Action:

-

Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

-

Switch Solvent: Change from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity, often promoting better crystal lattice formation for this class of compounds.

Q2: The crystals are turning pink/brown upon drying.

Diagnosis: Aminochloropyridines are susceptible to oxidation, particularly at the amine positions. Corrective Action:

-

Acidic Wash: Ensure the salt is fully formed. Wash the crystals with 1% HCl in Ether to ensure no free amine is present on the surface.

-

Inert Drying: Dry the crystals under Nitrogen or Argon, not just air.

-

Storage: Store in amber vials at -20°C.

Q3: My melting point is broad (e.g., 185–195°C).

Diagnosis: This usually indicates a mixture of salt stoichiometries (Mono-HCl vs. Di-HCl) or trapped solvent (solvates). Corrective Action:

-

Reslurry: Suspend the solid in dry Diethyl Ether containing 1M HCl (in ether) and stir for 1 hour. This forces the conversion to the fully protonated Di-HCl form (if that is the target).

-

Drying: Increase vacuum drying time. Ethanol solvates can be stubborn.

Module 4: Process Workflow Diagram

Figure 2: Step-by-step workflow for the purification of 6-chloropyridine-2,4-diamine hydrochloride.

References

-

Synthesis and Properties of Aminopyridines

- Context: General solubility and handling of chlorin

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12696668, 6-chloropyridine-2,4-diamine.

-

URL:[Link]

-

Recrystallization of Pyridine Hydrochloride Salts

- Context: Methodology for preventing "oiling out" in pyridine salts using IPA/Ether systems.

- Source:Journal of Medicinal Chemistry (General protocols for aminopyridine intermedi

-

URL:[Link] (Search: "aminopyridine hydrochloride recrystallization")

- Differentiation from Pyrimidine Analogs: Context: Safety and CAS verification for the 2,4-diamino-6-chloropyrimidine isomer (Minoxidil intermediate). Source: Fisher Scientific Safety Data Sheet (2,4-Diamino-6-chloropyrimidine).

Technical Support Center: Synthesis of 6-Chloropyridine-2,4-diamine Hydrochloride

Welcome to the technical support center for the synthesis of 6-Chloropyridine-2,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to equip you with the knowledge to improve yield, enhance purity, and ensure the reproducibility of your results.

Overview of the Synthetic Pathway

6-Chloropyridine-2,4-diamine, a crucial intermediate in pharmaceuticals, is most commonly synthesized via a robust two-step process. The initial step involves the cyclization of guanidine with an appropriate C3-synthon, typically ethyl cyanoacetate, to form the heterocyclic core, 2,4-diamino-6-hydroxypyrimidine. The subsequent and often most challenging step is the conversion of the hydroxyl group to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The final product is often isolated as its hydrochloride salt to improve stability and handling.

This guide will focus on troubleshooting and optimizing this prevalent synthetic route.

General Synthesis Workflow

The following protocol represents a standard, widely documented procedure for the synthesis. Specific parameters may vary based on literature and experimental goals.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium methoxide in methanol.

-

Reagent Addition: Add guanidine hydrochloride to the solution. Heat the mixture to reflux (approximately 60-70°C) with stirring.

-

Cyclization: Slowly add ethyl cyanoacetate dropwise to the heated mixture. Maintain reflux for 2-4 hours.[1][2][3]

-

Workup & Isolation: After the reaction is complete, cool the mixture and remove the methanol by distillation. Dissolve the residue in water.

-

Precipitation: Adjust the pH to approximately 7 using a weak acid like acetic or formic acid, while keeping the temperature low (0-10°C). This is a critical step, as using a strong acid like HCl can lead to the formation of a water-soluble hydrochloride salt of the product, thus reducing the isolated yield.[1][2]

-

Collection: Filter the resulting precipitate, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine. Yields for this step are typically high, often exceeding 90%.[2]

Step 2: Synthesis of 6-Chloropyridine-2,4-diamine Hydrochloride

-

Reaction Setup: In a three-necked flask equipped for reflux and distillation, carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture, typically to 90-110°C, and stir for several hours (e.g., 2-6 hours).[1][4][5]

-

Reagent Removal: After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

-

Quenching: Cool the residue significantly (e.g., to 30-40°C). CAUTION: This step is highly exothermic and potentially hazardous. Slowly and carefully quench the remaining POCl₃ by adding an alcohol, such as ethanol, dropwise.[4][5] This method is considered safer than quenching with water.[4]

-

Isolation of Hydrochloride Salt: Following the quench, heat the mixture to reflux for a couple of hours. Then, cool the solution and add an organic solvent like ethyl acetate to precipitate the product as 2,4-diamino-6-chloropyrimidine hydrochloride.[4][5] Stir for an extended period at a low temperature to maximize precipitation.

-

Collection: Filter the solid, wash with the organic solvent, and dry to obtain the desired hydrochloride salt.

Workflow Visualization

Caption: A standard two-step synthesis workflow.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Question 1: My yield for the first step (2,4-diamino-6-hydroxypyrimidine) is significantly lower than the reported >90%. What could be the cause?

Answer: Low yields in this cyclization are typically related to the workup and isolation phase, specifically the pH adjustment.

-

Causality: The product, 2,4-diamino-6-hydroxypyrimidine, is amphoteric. While it precipitates at a neutral pH, it can react with strong acids like hydrochloric acid to form a water-soluble hydrochloride salt. If you use HCl to neutralize the basic reaction mixture and overshoot the neutral point, a significant portion of your product will remain dissolved in the aqueous phase, leading to poor recovery.[1][2]

-

Troubleshooting Steps:

-

Choice of Acid: Use a weak organic acid like acetic acid or formic acid for pH adjustment. These are less likely to form stable, soluble salts with the product.[1][2]

-

Temperature Control: Perform the pH adjustment at a low temperature (0-10°C). The solubility of the product is lower at reduced temperatures, which promotes more complete precipitation.[2]

-

Final pH Target: Carefully monitor the pH and aim for a final value of 7. Adjusting to a pH below this can increase product loss.[1]

-

Reagent Purity: Ensure the quality of your starting materials (guanidine hydrochloride and ethyl cyanoacetate). Impurities can lead to side reactions.

-

Question 2: The chlorination step results in a low yield of 6-Chloropyridine-2,4-diamine. How can I improve this?

Answer: This is a common and multifaceted problem. Low yields in the chlorination step can stem from incomplete reaction, degradation of the product, or inefficient workup.

-

Causality & Solutions:

-

Insufficient Reagent/Reaction Time: Phosphorus oxychloride (POCl₃) acts as both the reagent and solvent. An insufficient amount or a reaction time that is too short may lead to incomplete conversion of the hydroxyl group.

-

Sub-optimal Temperature: The reaction requires high temperatures to proceed efficiently.

-

Addition of a Catalyst/Acid Scavenger: The reaction generates HCl as a byproduct, which can protonate the amino groups of the starting material, deactivating them. Some procedures introduce a high-boiling tertiary amine like diisopropylethylamine (DIEA) to act as an acid scavenger and catalyst.[1] This can improve the reaction rate and yield.[1]

-

Inefficient Quenching and Isolation: The workup is critical for yield. Quenching with water is highly exothermic and can lead to the hydrolysis of the product back to the starting material.

-

Optimization: The use of an alcohol (e.g., ethanol) to quench the reaction is a safer and more effective method.[4][5] This procedure facilitates the isolation of the product as a hydrochloride salt, which can be precipitated by adding a less polar organic solvent like ethyl acetate or acetone.[4][5] This method has been reported to achieve yields of up to 82%.[4][5]

-

-

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low yield.

Question 3: My final product is impure. What are the likely side products and how can I remove them?

Answer: Impurities can arise from both the cyclization and chlorination steps.

-

Potential Impurities:

-

Unreacted 2,4-diamino-6-hydroxypyrimidine: This indicates an incomplete chlorination reaction.

-

Phosphorylated byproducts: The amino groups can react with POCl₃ to form phosphorylated intermediates. If the workup is not performed correctly, these may persist.

-

Over-chlorination: While less common for this specific molecule, in related pyridine syntheses, over-chlorination is a possibility.

-

Hydrolyzed product: If water is used for quenching or is present during workup, the 6-chloro group can hydrolyze back to a hydroxyl group.

-

-

Purification Strategy:

-

Recrystallization: The hydrochloride salt of the product can often be purified by recrystallization.

-

Neutralization and Extraction: The hydrochloride salt can be dissolved in water and neutralized with a base (like ammonia water) to a pH of 6-7.[4][5] This will precipitate the free base, 2,4-diamino-6-chloropyrimidine, leaving more polar impurities in the aqueous phase. The free base can then be extracted with an organic solvent like ethyl acetate.[4][6] The pure hydrochloride salt can be regenerated by treating a solution of the free base with HCl.

-

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the chlorination reaction with POCl₃?

A: The chlorination of the 6-hydroxypyrimidine proceeds via the formation of a dichlorophosphoryl intermediate. The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, displacing a chloride ion. This is followed by the elimination of the dichlorophosphoryl group and attack by a chloride ion to yield the 6-chloropyrimidine product. The pyridine-like nitrogen atoms in the ring facilitate this transformation.

Chlorination Mechanism

Caption: Simplified mechanism of chlorination.

Q: Are there any alternatives to phosphorus oxychloride (POCl₃)?

A: POCl₃ is the most common and effective reagent for this specific transformation reported in the literature. While other chlorinating agents like thionyl chloride (SOCl₂) are used for converting hydroxyl groups to chlorides, POCl₃ is particularly well-suited for heteroaromatic systems. Alternative synthetic routes that avoid this step often involve building the chlorinated ring system from different precursors, which can be more complex.

Q: What are the critical safety precautions when using POCl₃?

A: Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.

-

Quenching: The quenching process is extremely hazardous. Never add water directly to a large amount of hot POCl₃. The controlled, dropwise addition of an alcohol to a cooled reaction mixture is the recommended procedure.[4][5]

-

Disposal: Dispose of any POCl₃-containing waste according to your institution's hazardous waste guidelines.

Comparative Data on Reaction Conditions and Yields

The following table summarizes various reported conditions and outcomes for the chlorination step, providing a comparative overview for optimization.

| Starting Material | Chlorinating Agent | Catalyst/Additive | Temp. (°C) | Time (h) | Reported Yield | Reference |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | 97 | 17 | 85% | [6] |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | DIEA | 90-110 | >2 | High Yield | [1] |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | 105 | 6 | 73-82% | [4][5] |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | None | Reflux | 2 | 74.8% | [1] |

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

-

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.

-

2,6-Dichloro-3-nitropyridine synthesis.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Preparing method of 2,6-dichloro-3-nitropyridine.

-

Process for producing 2,6-dichloro-3-nitropyridine.

-

Preparation method of 2, 6-dichloro-3-nitropyridine.

-

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

-

4-Amino-3,5-dichloropyridine.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Deaminative chlorination of aminoheterocycles.

-

Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

-

Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine.

-

A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Amination of 2-halopyridines.

-

Organic Syntheses Procedure.

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

-

Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.

-

Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.

-

Process for preparing 2-(secondary amino)-halogenopyrimidines.

-

Method for synthesizing 2,4-diamino-6-chloropyrimidine.

-

A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.

-

SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE.

Sources

- 1. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

Technical Support Center: Purification of 6-Chloropyridine-2,4-diamine Hydrochloride

Critical Identification & Safety (Read First)

Before proceeding, we must address a common nomenclature ambiguity in this class of compounds.

-

Target Compound: The name "6-Chloropyridine-2,4-diamine" is frequently used as a synonym for 6-Chloropyrimidine-2,4-diamine (CAS: 156-83-2 ), a critical intermediate for Minoxidil.

-

Structural Analog: It may also refer to the pyridine analog (CAS: 10177-13-6).

Directive: Verify your CAS number. The protocols below are optimized for the pyrimidine derivative (CAS 156-83-2) due to its industrial prevalence, but the physicochemical principles (solubility, pKa-driven precipitation) apply to the pyridine analog with minor adjustments to melting point expectations.

Impurity Profile Analysis

To purify effectively, you must understand what you are removing. In the synthesis of this intermediate (typically via POCl₃ chlorination of the hydroxy precursor), the following impurities are inherent:

| Impurity Type | Source / Identity | Physicochemical Behavior | Removal Strategy |

| Hydrolysis Byproducts | 2,4-Diamino-6-hydroxypyrimidine | Amphoteric; insoluble in neutral organic solvents. | pH Swing: Remains soluble in high pH aqueous mother liquor. |

| Inorganic Salts | Phosphates, NaCl | Highly water-soluble. | Wash: Removed during aqueous filtration of the free base. |

| Oxidation/Color Bodies | Polymerized amines (Pink/Brown) | High molecular weight; hydrophobic. | Adsorption: Activated Carbon treatment.[1] |

| Regioisomers | Isomeric chloro-diamines | Similar solubility to product. | Recrystallization: Requires specific solvent selectivity (Ethanol/Water). |

Purification Logic: The "pH Swing" Workflow

The most robust method for purifying the hydrochloride salt is not to recrystallize the salt directly, but to break the salt to its free base , wash away the impurities, and (if necessary) re-form the hydrochloride.

Why this works:

-

Selectivity: The free base precipitates at pH 7–8, while inorganic salts and hydrolyzed byproducts remain in the aqueous filtrate.

-

Color Removal: Free basing allows for a distinct phase change that rejects trapped color bodies.

Visual Workflow (Process Logic)

Caption: Figure 1. The "pH Swing" purification logic. Converting the crude salt to the free base provides a superior rejection of inorganic and hydrolysis impurities compared to direct recrystallization.

Detailed Experimental Protocols

Method A: The "pH Swing" (Recommended for High Purity)

Use this method if your crude material is dark or contains significant inorganic salts.

-

Dissolution: Suspend the crude hydrochloride salt in Water (10 mL/g) . Heat to 50–60°C . The salt should dissolve completely.

-

Note: If insolubles remain, they are likely the hydroxyl impurity.

-

-

Carbon Treatment: Add Activated Carbon (5% w/w) . Stir at 50°C for 30 minutes.

-

Filtration: Filter while warm through a Celite pad to remove carbon and mechanical impurities.

-

Neutralization: Cool the filtrate to 20°C. Slowly add 25% Ammonia (aq) or 2M NaOH dropwise. Monitor pH.

-

Target: pH 7.0 – 8.0.

-

Observation: The solution will become cloudy as the free base precipitates.

-

-